REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]([CH:6]1[N:14](C(OC(C)(C)C)=O)[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH2:7]1)=[O:5])[CH3:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:1]([NH:3][C:4]([CH:6]1[NH:14][C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH2:7]1)=[O:5])[CH3:2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at rt for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo, saturated aqueous NaHCO3 (30 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with DCM (20 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=O)C1CC=2C(=NC=CC2)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |